molecular formula C13H12N2O2 B7841557 N-(3-methylphenyl)-2-nitroaniline

N-(3-methylphenyl)-2-nitroaniline

Cat. No.: B7841557
M. Wt: 228.25 g/mol
InChI Key: CQRSHYLDBYRSER-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the ortho position (C2) of an aniline ring and a 3-methylphenyl substituent attached to the nitrogen atom. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 244.25 g/mol (calculated). The compound’s structure combines aromaticity with electron-withdrawing (nitro) and electron-donating (methyl) groups, influencing its physicochemical and reactive properties.

Properties

IUPAC Name

N-(3-methylphenyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13(12)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRSHYLDBYRSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(3-methylphenyl)-2-nitroaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other aromatic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biomolecules.

  • Industry: The compound is employed in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biomolecules.

  • Pathways Involved: The compound may participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a systematic comparison of N-(3-methylphenyl)-2-nitroaniline with structurally related nitroaniline derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Nitrogen Nitro Position Key Features Reference
This compound C₁₃H₁₂N₂O₂ 244.25 3-Methylphenyl 2 (ortho) Bulky hydrophobic substituent
N-(4-Methoxyphenyl)-2-nitroaniline C₁₃H₁₂N₂O₃ 244.25 4-Methoxyphenyl 2 (ortho) Methoxy group enhances resonance
N,N-Dimethyl-2-nitroaniline C₈H₉N₃O₂ 181.17 Dimethyl 2 (ortho) Compact, high solubility in organics
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 228.25 Benzyl 3 (meta) Flexible substituent; meta-nitro
2-(2-Nitroanilino)ethanol C₈H₁₀N₂O₃ 182.18 2-Hydroxyethyl 2 (ortho) Polar, hydrogen-bonding capability
Key Observations:
  • Substituent Effects: Electron Donation: The 3-methylphenyl group in the target compound is a weak electron donor (via inductive effects), whereas the 4-methoxyphenyl group in its analog () donates electrons via resonance, increasing aromatic ring reactivity . Steric Hindrance: Bulky substituents like 3-methylphenyl reduce solubility in polar solvents compared to smaller groups (e.g., dimethyl in ) .
  • Nitro Position :

    • Ortho-nitro groups (as in the target compound) induce steric strain and alter conjugation patterns compared to meta-nitro derivatives (e.g., N-benzyl-3-nitroaniline in ) .

Physicochemical Properties

  • Solubility: The hydrophobic 3-methylphenyl group likely renders the target compound less water-soluble than polar analogs like 2-(2-nitroanilino)ethanol (), which has a hydroxyl group for hydrogen bonding . N,N-Dimethyl-2-nitroaniline () exhibits higher solubility in organic solvents due to its compact structure .
  • Thermal Stability :

    • Bulky substituents (e.g., benzyl or 3-methylphenyl) may increase melting points compared to smaller alkyl groups, though direct data are unavailable in the evidence.

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